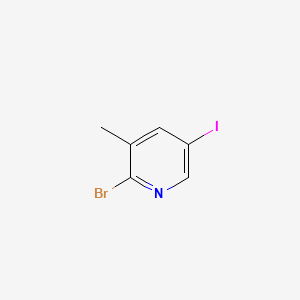

2-Bromo-5-iodo-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPSANINUBHCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435791 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-78-9 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9), a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physical and spectral characteristics, explores its utility in pivotal cross-coupling reactions, and highlights its role in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Molecular Properties

This compound, also known as 2-bromo-5-iodo-3-picoline, is a halogenated pyridine derivative featuring a unique substitution pattern that makes it a highly versatile intermediate in organic synthesis. The presence of both a bromine and an iodine atom at different positions on the pyridine ring allows for selective and sequential functionalization.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 65550-78-9 | [1] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| Appearance | Light yellow to white solid/powder to crystal | [2] |

| Melting Point | 43-46 °C | [1] |

| Boiling Point | 298 °C | [1] |

| Density | 2.171 g/cm³ | [1] |

| Flash Point | 134 °C | [1] |

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Spectral Data (Predicted and Analog-Based)

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8-8.0 | d | ~2.0 |

| H-6 | ~8.2-8.4 | d | ~2.0 |

| -CH₃ | ~2.4-2.6 | s | - |

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridines. The downfield shift of the ring protons is due to the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring.

1.2.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-3 | ~135-140 |

| C-4 | ~140-145 |

| C-5 | ~90-95 |

| C-6 | ~150-155 |

| -CH₃ | ~18-22 |

Note: The carbon atom attached to the iodine (C-5) is expected to have a significantly lower chemical shift compared to the other aromatic carbons. The chemical shifts of the other carbons are influenced by the electronegativity of the attached halogens and the nitrogen atom.

1.2.3. Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) and iodine (monoisotopic 127I) will be characteristic.

| m/z | Proposed Fragment |

| 297/299 | [M]⁺ (Molecular ion) |

| 170/172 | [M - I]⁺ |

| 218 | [M - Br]⁺ |

| 91 | [M - Br - I]⁺ (Picoline fragment) |

Note: The fragmentation pattern is predicted based on the relative bond strengths, with the weaker C-I bond likely to cleave more readily than the C-Br bond.

1.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br and C-I stretching frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H stretching |

| 1550-1600 | Aromatic C=C and C=N stretching |

| 1450-1500 | Aromatic ring vibrations |

| 600-700 | C-Br stretching |

| 500-600 | C-I stretching |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-amino-5-bromo-3-iodopyridine[3]. A potential pathway involves the bromination and subsequent iodination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

General Purification Protocol: Recrystallization

For solid compounds like this compound, recrystallization is an effective purification method.

Step-by-Step Methodology:

-

Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, or a mixture like ethanol/water) to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chemical Reactivity and Synthetic Utility

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The remaining bromine at the 2-position can then be targeted in a subsequent coupling reaction under more forcing conditions.

Caption: Selective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid will selectively occur at the more reactive C-I bond.

Exemplary Protocol (adapted from similar substrates)[2][4]:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.

Exemplary Protocol (adapted from similar substrates)[5][6]:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

-

Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base like triethylamine (Et₃N) (2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) while monitoring by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The reaction of this compound with a primary or secondary amine will preferentially occur at the 5-position.

Exemplary Protocol (adapted from similar substrates)[7][8]:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base such as NaOt-Bu or Cs₂CO₃ in a dry Schlenk tube.

-

Reagent Addition: Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate for the synthesis of various biologically active compounds. Its ability to undergo selective cross-coupling reactions makes it particularly useful for creating libraries of compounds for drug discovery programs.

Synthesis of Kinase Inhibitors

A significant application of this and related compounds is in the synthesis of protein kinase inhibitors, which are a major class of targeted cancer therapies[9][10][11]. The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents introduced via cross-coupling reactions can be tailored to achieve potency and selectivity for specific kinases.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that support tumor growth. Pyridine-based molecules are known to be effective VEGFR-2 inhibitors[12][13].

-

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition is a promising strategy for cancer treatment. Substituted aminopyrimidines and related heterocycles, which can be synthesized from intermediates like this compound, have shown potent PLK4 inhibitory activity[14].

Safety and Handling

-

Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for applications in drug discovery. Its key value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This enables the efficient construction of complex molecular architectures, most notably for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its use by leveraging data from analogous compounds and established synthetic methodologies.

References

- Li, X. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Gagnon, A., & Soucy, F. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters, 47(36), 6331-6334.

- N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.

- Li, X. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Singh, A., & Sharma, A. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.

- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

- Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Govindaraju, V., Young, K., & Maudsley, S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

- Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 903-912.

- Clark, J. (2022, August). mass spectra - fragmentation patterns.

- Al-Suhaimi, K. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.

- Google Patents. (n.d.). BRPI0413005A - compounds and compositions as protein kinase inhibitors.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijssst.info [ijssst.info]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine

CAS Number: 65550-78-9

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-methylpyridine, a key halogenated pyridine intermediate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol with mechanistic explanations, and its critical applications in modern synthetic chemistry, particularly in the realm of pharmaceutical development. The guide emphasizes the rationale behind experimental choices and is supported by authoritative references.

Introduction and Significance

This compound, also known as 2-Bromo-5-iodo-3-picoline, is a versatile heterocyclic building block of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on the pyridine core, offers multiple, distinct reactive sites. This trifunctional nature allows for selective and sequential chemical transformations, making it a highly valuable precursor for the synthesis of complex molecular architectures.

The differential reactivity of the C-Br and C-I bonds is particularly noteworthy. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 5-position. The C-Br bond can then be targeted in a subsequent coupling step under different reaction conditions. This orthogonal reactivity is a cornerstone of its utility in constructing diverse compound libraries for drug discovery and materials science.[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 65550-78-9 | [1][3] |

| Molecular Formula | C₆H₅BrIN | [1][4] |

| Molecular Weight | 297.92 g/mol | [1][3] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 298 °C (estimated) | [3] |

| Density | 2.171 g/cm³ (estimated) | [3] |

| Flash Point | 134 °C (estimated) | [3] |

| Storage | 2–8 °C, under inert gas (e.g., Argon) | [3] |

| Synonyms | 2-Bromo-5-iodo-3-picoline | [1] |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbons attached to the bromine and iodine atoms will exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the directed ortho-metalation (DoM) of a suitable precursor, followed by iodination. This approach offers high regioselectivity.

Starting Material: 2-Bromo-3-methylpyridine

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-3-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as LDA or n-BuLi (1.1 eq) is added dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours.

-

Iodination: A solution of iodine (I₂) (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Rationale and Experimental Choices

-

Choice of Base and Low Temperature: The use of a strong lithium amide base like LDA or an organolithium reagent like n-BuLi is essential for the deprotonation of the pyridine ring. The low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the base or unwanted nucleophilic attack on the pyridine ring.

-

Regioselectivity of Lithiation: The deprotonation occurs regioselectively at the C5 position. This is directed by the bromine atom at the C2 position, which is a known ortho-directing group in metalation reactions. The methyl group at C3 provides some steric hindrance, further favoring deprotonation at the less hindered C5 position.

-

Electrophilic Quench: Iodine (I₂) serves as the electrophile that is quenched by the lithiated pyridine intermediate. The C-I bond is formed, leading to the desired product.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2]

Key Intermediate in SHP2 Phosphatase Inhibitors

A significant and well-documented application of this compound is in the synthesis of novel SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors.[2][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders like Noonan syndrome.[5]

In a patented synthetic route, this compound (with CAS No. 65550-78-9) is coupled with a complex amine derivative via a Buchwald-Hartwig amination reaction.[2][5] This reaction selectively forms a C-N bond at the C5 position, displacing the more reactive iodine atom.

Suzuki-Miyaura Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for sequential Suzuki-Miyaura couplings. The C-I bond will typically react first under milder conditions, allowing for the introduction of an aryl or heteroaryl group at the 5-position. The less reactive C-Br bond can then be coupled with a different boronic acid under more forcing conditions. This strategy is highly valuable for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[6][7][8]

Caption: Generalized Suzuki-Miyaura coupling at the C5 position.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Hazards: While specific toxicity data for this compound is limited, related halogenated pyridines are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS No. 65550-78-9) is a powerful and versatile building block in modern organic synthesis. Its unique arrangement of reactive sites, particularly the orthogonally reactive C-I and C-Br bonds, provides chemists with a strategic tool for the efficient construction of complex molecules. Its demonstrated utility in the synthesis of medicinally relevant compounds, such as SHP2 phosphatase inhibitors, underscores its importance for the drug discovery and development community. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

- Google Patents.WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof.

- Google Patents.CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.

- Google Patents.

- Patsnap.Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.[Link]

- The Royal Society of Chemistry.

- ijssst.info.Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]

- PubChemLite.this compound (C6H5BrIN).[Link]

- Google Patents.CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- ResearchGate.(PDF) 2-Bromo-5-methylpyridine.[Link]

- SpectraBase.2-Amino-5-bromo-3-methylpyridine.[Link]

- Google Patents.US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof.

- PMC.Impact of Cross-Coupling Reactions in Drug Discovery and Development.[Link]

- Googleapis.com.W O 2019/183367 Al.[Link]

- PMC - NIH.Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.[Link]

- MDPI.

- Organic Chemistry Data.NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]

- ResearchGate.(PDF)

- PubMed.Impact of Cross-Coupling Reactions in Drug Discovery and Development.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 3. This compound CAS#: 65550-78-9 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

- 5. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-iodo-3-methylpyridine molecular structure

An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its distinct molecular structure, physicochemical properties, and plausible synthetic pathways. The core focus will be on the molecule's unique reactivity profile, characterized by the differential reactivity of its carbon-bromine and carbon-iodine bonds, which enables site-selective functionalization. This guide offers detailed experimental protocols for its synthesis, characterization, and application in cross-coupling reactions, providing researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the design and synthesis of complex molecular targets.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.[1] this compound (CAS No. 65550-78-9) is a particularly valuable derivative of this scaffold. Its structure is strategically decorated with three distinct functional handles: a methyl group, a bromine atom, and an iodine atom.

The bromine and iodine substituents are not redundant; they offer orthogonal reactivity, making the molecule an ideal substrate for sequential, site-selective modifications.[2] The carbon-iodine bond is significantly more reactive in many metal-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for the stepwise introduction of different molecular fragments. This feature is invaluable for building molecular complexity and is a cornerstone of modern synthetic strategy. This guide will serve as a senior-level resource for understanding and leveraging the unique chemical personality of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a pyridine ring substituted at the 2-, 3-, and 5-positions. The IUPAC name is this compound, and it is also known as 2-bromo-5-iodo-3-picoline.[2] The strategic placement of the electron-withdrawing halogens and the electron-donating methyl group creates a unique electronic profile that governs its reactivity.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 65550-78-9 | [3] |

| Molecular Formula | C₆H₅BrIN | [3][4] |

| Molecular Weight | 297.92 g/mol | [3][4] |

| Appearance | Light yellow to white solid/powder | [2] |

| Melting Point | 43-46 °C | [2][3] |

| Boiling Point | 298 °C (at 760 mmHg) | [3] |

| Density | 2.171 g/cm³ | [3] |

| SMILES | CC1=CC(=CN=C1Br)I | [5] |

| InChI | InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | [5] |

| Storage Conditions | Store at 2–8 °C under inert gas |[2][3] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to halogenated pyridines exist, a common and effective strategy involves the sequential halogenation of a suitable precursor. A plausible route to this compound starts from commercially available 2-amino-3-methylpyridine. This approach leverages the directing effects of the amino and methyl groups to install the halogens at the desired positions.

Caption: Plausible synthetic workflows for this compound.

The rationale for the primary proposed pathway (Steps 1 & 2) is based on established pyridine chemistry. The amino group is a strong activating group and, along with the methyl group, directs electrophilic substitution to the 5-position. Bromination with N-Bromosuccinimide (NBS) is a standard method for this transformation.[6] Following bromination, the amino group can be converted to the target bromo group via a Sandmeyer reaction. This diazotization followed by treatment with a bromide source is a classic and reliable method.[7] However, for the synthesis of the title compound, an alternative Sandmeyer reaction introducing iodine is more direct. After forming the diazonium salt from the 5-bromo intermediate, quenching with potassium iodide (KI) would yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

-

To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of this compound via Diazotization-Iodination

-

CAUTION: Diazonium salts are potentially explosive. Perform this reaction behind a blast shield and at low temperatures.

-

Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed.

-

Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford this compound.

Chemical Reactivity and Strategic Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is substantially more reactive than the C-Br bond due to its lower bond dissociation energy. This allows for site-selective functionalization. A coupling reaction can be performed at the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different transformation under more forcing conditions.

Caption: Site-selective sequential cross-coupling strategy.

This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrically substituted pyridines, which are common motifs in kinase inhibitors and other targeted therapeutics.[1][8]

Experimental Protocol: Site-Selective Suzuki Coupling

-

To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of DME and water, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere (Argon or Nitrogen) for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the 2-bromo-5-aryl-3-methylpyridine product, which can be used in a second coupling reaction.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum: Two signals in the aromatic region (δ 7.5-8.5 ppm), each appearing as a doublet or a singlet depending on coupling constants, and one signal in the aliphatic region (δ 2.0-2.5 ppm) for the methyl protons, appearing as a singlet.

-

Expected ¹³C NMR Spectrum: Six distinct signals are expected. The carbon atoms attached to bromine and iodine will show characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 8.1 - 8.4 | Singlet/Doublet | H-6 |

| 7.8 - 8.1 | Singlet/Doublet | H-4 | |

| 2.2 - 2.5 | Singlet | -CH₃ | |

| ¹³C | 150 - 155 | Singlet | C-6 |

| 145 - 150 | Singlet | C-2 (C-Br) | |

| 140 - 145 | Singlet | C-4 | |

| 135 - 140 | Singlet | C-3 (C-CH₃) | |

| 90 - 95 | Singlet | C-5 (C-I) |

| | 18 - 22 | Singlet | -CH₃ |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Protocol 2: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one iodine atom (¹²⁷I/100%). The molecular ion peak should be observed around m/z = 297.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available in the search results, data from analogous compounds like 2-bromo-5-methylpyridine can provide guidance.[9]

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (P280).[9] Avoid breathing dust, fumes, or vapors (P261).[9] Wash hands thoroughly after handling (P264).[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., Argon) is recommended.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed and highly valuable building block for synthetic chemistry. Its key structural feature—the presence of differentially reactive bromo and iodo substituents on a pyridine core—provides chemists with a powerful tool for constructing complex, unsymmetrical molecules through site-selective functionalization. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, protocols for its characterization, and a discussion of its primary application in sequential cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of this intermediate opens the door to novel and efficient synthetic strategies.

References

- Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine. Chemcasts. [Link]

- 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898. PubChem. [Link]

- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- This compound (C6H5BrIN). PubChemLite. [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- 2-Bromo-5-methylpyridine.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 65550-78-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

- 6. ijssst.info [ijssst.info]

- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodo-3-methylpyridine

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis initiates from the commercially available starting material, 3-methylpyridine (3-picoline), and proceeds through a two-step halogenation sequence. The core of this guide is to provide not only a detailed experimental protocol but also to elucidate the underlying chemical principles governing the regioselectivity of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate, featuring three distinct points for further chemical modification: the bromine and iodine atoms, which are amenable to a variety of cross-coupling reactions, and the methyl group, which can undergo functionalization. This trifunctional scaffold makes it a valuable building block for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

The synthetic strategy detailed herein focuses on a logical and sequential introduction of the halogen substituents onto the 3-methylpyridine core. The pathway is as follows:

-

Step 1: Regioselective Bromination. The initial step involves the bromination of 3-methylpyridine to yield 2-bromo-3-methylpyridine. This transformation is challenging due to the electron-deficient nature of the pyridine ring and the directing effects of the methyl group.

-

Step 2: Regioselective Iodination. The subsequent step is the iodination of the 2-bromo-3-methylpyridine intermediate at the 5-position to afford the final product. The existing substituents guide the regiochemical outcome of this electrophilic substitution.

This guide will now delve into the mechanistic considerations and provide detailed experimental protocols for each of these steps.

Mechanistic Considerations and Pathway Rationale

The pyridine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect is most pronounced at the 2-, 4-, and 6-positions. The methyl group at the 3-position is a weak activating group and directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. The interplay of these electronic effects dictates the regioselectivity of halogenation.

Step 1: Bromination of 3-Methylpyridine

Direct bromination of 3-methylpyridine is known to be challenging and can lead to a mixture of products. The reaction requires harsh conditions, and achieving high regioselectivity for the 2-position can be difficult. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to activate the bromine.

Causality of Experimental Choice: The use of a Lewis acid like AlCl₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") necessary to overcome the inherent deactivation of the pyridine ring. The reaction is driven by the formation of a resonance-stabilized intermediate (sigma complex). While the methyl group directs to the 2-, 4-, and 6-positions, the 2-position is often favored in this specific reaction, although yields can be modest. An alternative, and often higher-yielding, route to 2-bromo-3-methylpyridine involves a Sandmeyer reaction starting from 2-amino-3-methylpyridine. However, for the purpose of this guide, we will focus on the direct bromination approach from 3-methylpyridine.

Step 2: Iodination of 2-Bromo-3-methylpyridine

The intermediate, 2-bromo-3-methylpyridine, is further deactivated towards electrophilic substitution due to the presence of the electron-withdrawing bromine atom. However, the substituents on the ring direct the position of the incoming iodine. The bromine at the 2-position and the methyl group at the 3-position will direct an incoming electrophile. The bromine atom, despite its inductive withdrawal, can direct ortho and para through resonance of its lone pairs. The methyl group directs ortho and para. The confluence of these directing effects strongly favors substitution at the 5-position.

Causality of Experimental Choice: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine species ("I⁺"), particularly in an acidic medium which activates the NIS. Acetic acid is a suitable solvent and acid catalyst for this transformation. An alternative is the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or nitric acid, which generates the electrophilic iodine in situ. This method is effective for iodinating electron-deficient aromatic systems.[1]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Bromine is highly corrosive and toxic.

Step 1: Synthesis of 2-Bromo-3-methylpyridine

This protocol is adapted from a procedure for the bromination of 2-picoline.[2][3]

-

Materials:

-

3-Methylpyridine (3-picoline)

-

Aluminum chloride (AlCl₃), anhydrous

-

Bromine (Br₂)

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (e.g., 200 g).

-

Slowly add 3-methylpyridine (e.g., 46.6 g) dropwise to the aluminum chloride with stirring.

-

Heat the mixture to 100 °C with continuous stirring.

-

While maintaining the temperature at 100 °C, add bromine (e.g., 40.0 g) dropwise over a period of 1 hour.

-

After the addition is complete, continue to stir the mixture at 100 °C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto ice water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Wash the acidic aqueous solution with diethyl ether to remove non-basic impurities.

-

Make the aqueous layer basic by the slow addition of an 8 M sodium hydroxide solution, ensuring the temperature is controlled in an ice bath.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product should be purified by silica gel column chromatography (eluent: hexane-diethyl ether) to yield 2-bromo-3-methylpyridine as a colorless oil.

-

Step 2: Synthesis of this compound

This protocol is adapted from a procedure for the iodination of a substituted aminopyridine using N-iodosuccinimide.[4]

-

Materials:

-

2-Bromo-3-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-bromo-3-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask.

-

Add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature with stirring.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield this compound.

-

Data Summary and Visualization

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methylpyridine | C₆H₇N | 93.13 | Liquid |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | Liquid/Solid |

| This compound | C₆H₅BrIN | 297.92 | Solid |

Synthesis Workflow Diagram

Sources

2-Bromo-5-iodo-3-methylpyridine IUPAC name

An In-depth Technical Guide: 2-Bromo-5-iodo-3-methylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical intermediate, this compound. It details the compound's structural and physicochemical properties, provides expert insight into its synthesis and reactivity, and outlines its applications as a strategic building block in the development of novel pharmaceuticals and advanced materials.

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.

The compound is a trisubstituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The parent structure is 3-methylpyridine, also known by its common name, 3-picoline. The locants indicate the positions of the substituents on the pyridine ring: a bromine atom at position 2, an iodine atom at position 5, and a methyl group at position 3.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonym(s) | 2-Bromo-5-iodo-3-picoline[2] |

| CAS Number | 65550-78-9[1][2][3][4] |

| Molecular Formula | C₆H₅BrIN[2][3][4] |

| InChI | InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1] |

| InChIKey | WJPSANINUBHCFE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=C(I)C=N1)Br |

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, storage, and application in chemical reactions. This compound is a solid at room temperature with characteristics that inform its use in organic synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 297.92 g/mol | [2][3] |

| Appearance | Light yellow to white solid; powder to crystal | [2][3] |

| Melting Point | 43-46 °C | [2][3] |

| Boiling Point | ~298 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C | [2][3] |

The specified storage conditions—refrigeration under an inert atmosphere—are crucial for preventing potential degradation over time, ensuring the compound's purity and reactivity are maintained for experimental use.

Synthesis Strategy and Methodologies

The regioselective synthesis of polysubstituted heteroaromatics like this compound presents a significant synthetic challenge. The strategy must control the precise placement of three different substituents on the pyridine ring. A logical and commonly employed approach involves the sequential halogenation of a pre-existing methylpyridine scaffold.

Retrosynthetic Analysis & Rationale

A plausible synthetic route begins with 2-amino-3-methylpyridine. The amino group is a versatile handle; it is a strong ortho-, para-director for electrophilic aromatic substitution and can be readily converted into a halogen via the Sandmeyer reaction. This approach provides excellent regiochemical control.

-

Bromination: The first step is the selective bromination of 2-amino-3-methylpyridine. The amino group at C2 and the methyl group at C3 both activate the pyridine ring towards electrophilic substitution. The amino group's powerful directing effect will preferentially place the incoming electrophile (Br+) at the C5 position (para to the amine), which is sterically accessible.

-

Diazotization & Sandmeyer Reaction: The resulting 2-amino-5-bromo-3-methylpyridine is then converted to the target molecule. The amino group is transformed into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid). This diazonium intermediate is then displaced with an iodide ion (e.g., from KI) to yield this compound. This classic Sandmeyer-type reaction is a reliable method for introducing halogens onto an aromatic ring where an amino group once resided.

This sequence is superior to direct halogenation of 3-methylpyridine, where achieving the desired 2,5-disubstitution pattern with two different halogens would be difficult to control and would likely result in a mixture of isomers.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating procedure based on established chemical principles for this transformation.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (10.8 g, 100 mmol) and acetonitrile (100 mL). Stir at room temperature until all solids dissolve.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetonitrile (50 mL). Add the NBS solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup & Isolation: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromo-3-methylpyridine as a crystalline solid. Confirm identity via ¹H NMR and melting point analysis.[5][6]

Step 2: Synthesis of this compound

-

Reaction Setup: To a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (100 mL) and cool to 0 °C.

-

Diazotization: Slowly add the purified 2-amino-5-bromo-3-methylpyridine (18.7 g, 100 mmol) in portions, keeping the temperature below 10 °C. Stir for 15 minutes until a clear solution is formed. In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the reaction flask, maintaining a temperature between 0-5 °C. Stir for an additional 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (33.2 g, 200 mmol) in water (50 mL). Add this KI solution dropwise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture back to room temperature and carefully neutralize by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Isolation & Purification: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude material should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. This feature allows for sequential, site-selective functionalization, making it an exceptionally valuable building block.

Orthogonal Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend C–I > C–Br > C–Cl. This is due to the bond dissociation energies, where the C–I bond is the weakest and therefore most susceptible to oxidative addition to the Pd(0) catalyst.

This "orthogonal" reactivity is a cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the C5 position (iodide) while leaving the C2 position (bromide) intact for a subsequent, different coupling reaction under more forcing conditions. This enables the efficient and controlled assembly of complex molecular scaffolds from a single starting material.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[2]

-

Pharmaceutical Development: It serves as a scaffold for creating complex molecules with potential therapeutic benefits, including anti-cancer agents (such as tyrosine kinase inhibitors), antibiotics, and anti-inflammatory drugs.[2][7][8] The pyridine core is a common motif in pharmaceuticals, and the ability to decorate it at specific positions allows for fine-tuning of a molecule's interaction with biological targets.

-

Agrochemicals: It is used in the development of modern fungicides and herbicides. The precise arrangement of substituents is often key to achieving high efficacy against pests while maintaining crop safety.[2][7]

-

Materials Science: The compound's reactivity makes it suitable for synthesizing conjugated organic materials, which have applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[2][7]

Protocol: Representative Suzuki-Miyaura Coupling at the C5-Position

This protocol details a selective coupling at the more reactive C-I bond.

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (298 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the product, 2-bromo-5-(4-methoxyphenyl)-3-methylpyridine. The C2-bromo position remains available for a subsequent orthogonal reaction.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may be sparse, data from structurally similar chemicals provides a strong basis for safe handling procedures.[9][10][11][12]

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11][12] Action: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.[9][10] |

| Skin Corrosion/Irritation | Causes skin irritation.[10][11][12] Action: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][10] |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[9][10][11][13] Action: Wear chemical safety goggles or a face shield.[10] Ensure an eyewash station is readily accessible. |

| Respiratory Irritation | May cause respiratory irritation.[10][11][13] Action: Handle in a fume hood to minimize inhalation risk. |

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and heat sources.[9][11]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined structure, predictable physicochemical properties, and, most importantly, its orthogonal reactivity make it an invaluable intermediate. For professionals in drug discovery, agrochemical synthesis, and materials science, mastering the use of this building block provides a reliable and efficient pathway to constructing complex, high-value molecules and driving innovation in their respective fields.

References

- This compound CAS#: 65550-78-9 - ChemicalBook. (URL: )

- This compound - Chem-Impex. (URL: )

- 2-Bromo-3-iodo-5-methylpyridine | CAS 65550-82-5 | SCBT - Santa Cruz Biotechnology. (URL: )

- This compound 65550-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

- 2-Bromo-3-iodo-5-methylpyridine - Chem-Impex. (URL: )

- Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine - Chemcasts. (URL: )

- This compound;65550-78-9 - AAA-Chem. (URL: )

- This compound | C6H5BrIN | CID 10108680 - PubChem. (URL: [Link])

- 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem. (URL: [Link])

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P

- Thermophysical Properties of 2-Bromo-5-iodo-4-methylpyridine - Chemcasts. (URL: [Link])

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

- 2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi. (URL: [Link])

- Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. (URL: [Link])

- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P

Sources

- 1. This compound | C6H5BrIN | CID 10108680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 65550-78-9 [m.chemicalbook.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. nbinno.com [nbinno.com]

- 7. qcc.edu [qcc.edu]

- 8. ijssst.info [ijssst.info]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-5-iodo-3-methylpyridine

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

2-Bromo-5-iodo-3-methylpyridine, a halogenated pyridine derivative, is a key building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its unique substitution pattern offers versatile reactivity for forging complex molecular architectures. However, harnessing its synthetic potential necessitates a deep understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in its physicochemical properties.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling.

| Property | Value | Source(s) |

| CAS Number | 65550-78-9 | [1][2] |

| Molecular Formula | C6H5BrIN | [1][2][3] |

| Molecular Weight | 297.92 g/mol | [1][3][4] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 43-46°C | [1][5] |

| Boiling Point | ~298°C | [1][5] |

| Density | ~2.171 g/cm³ | [1][5] |

| Flash Point | ~134°C | [5] |

The compound's solid nature at room temperature, with a relatively low melting point, indicates that it may be handled as a powder but could melt under mild heating. Its high boiling point suggests low volatility under standard laboratory conditions, but this does not preclude the generation of hazardous dust or aerosols during handling.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of its potential dangers.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[4]

These classifications underscore the primary routes of exposure and the main health risks. The compound is an irritant to the skin, eyes, and respiratory system, and poses a significant toxicological risk if ingested. The causality behind this is the reactive nature of halogenated aromatic compounds, which can interact with biological macromolecules, leading to irritation and toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is non-negotiable.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[6] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[6][7]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical control point. The following workflow should be implemented to ensure adequate protection.

Caption: PPE Selection Workflow for Safe Handling.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Conduct all weighing operations on a tared weigh boat or paper within the fume hood to contain any dust. Use non-sparking tools.[5]

-

Transfer: When transferring the solid, do so carefully to minimize the creation of airborne dust. If dissolving, add the solid to the solvent slowly.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment.

-

Clothing: Launder contaminated clothing before reuse.[6] Do not take contaminated clothing home.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][8][9] Some sources recommend storage at 4°C or between 2-8°C.[8][10]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Light Sensitivity: The compound may be light-sensitive; store protected from light.[8][9]

-

Moisture Sensitivity: Some sources indicate the material is moisture-sensitive.[6][8] Handling under an inert atmosphere (e.g., nitrogen) is advisable for long-term storage or for reactions sensitive to moisture.

First-Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response

Sources

- 1. This compound CAS#: 65550-78-9 [m.chemicalbook.com]

- 2. aaa-chem.com [aaa-chem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H5BrIN | CID 10108680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

- 9. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodo-3-methylpyridine

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document elucidates the structural confirmation of this compound through a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Given the limited availability of published experimental spectra for this specific molecule, this guide integrates foundational spectroscopic principles with comparative data from structurally analogous compounds to present a robust predictive analysis for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a trisubstituted pyridine ring with the following key features that dictate its spectroscopic behavior:

-

Molecular Formula: C₆H₅BrIN[1]

-

Molecular Weight: 297.92 g/mol [1]

-

Structure: A pyridine ring substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position.

The strategic placement of these substituents creates a unique electronic environment within the pyridine ring, which is reflected in its characteristic spectroscopic fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly informative due to the distinct isotopic patterns of bromine and iodine.

Predicted Mass Spectrum

Based on its molecular formula, the predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1.[4] The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound [4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 297.87230 |

| [M+Na]⁺ | 319.85424 |

| [M-H]⁻ | 295.85774 |

| [M]⁺ | 296.86447 |

Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of the halogen substituents and the methyl group. The pyridine ring itself is relatively stable.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy